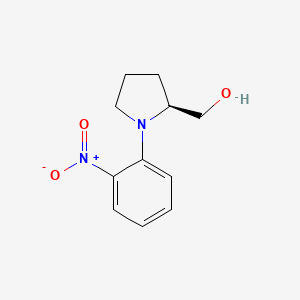
(S)-(1-(4-Nitrophenyl)pyrrolidin-2-yl)methanol
Descripción general
Descripción
(S)-(1-(4-Nitrophenyl)pyrrolidin-2-yl)methanol: is an organic compound that features a nitro group attached to a phenyl ring, which is further connected to an l-prolinol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(1-(4-Nitrophenyl)pyrrolidin-2-yl)methanol typically involves the nitration of phenyl-l-prolinol. This can be achieved by reacting phenyl-l-prolinol with nitric acid under controlled conditions to introduce the nitro group onto the phenyl ring. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where phenyl-l-prolinol is continuously fed into a reactor containing nitric acid. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize yield and purity. The product is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: (S)-(1-(4-Nitrophenyl)pyrrolidin-2-yl)methanol can undergo reduction reactions to convert the nitro group to an amino group. This is typically achieved using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as hydroxide ions or amines.
Oxidation: Although less common, the compound can also undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Sodium hydroxide, amines, dimethyl sulfoxide as solvent.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed:
Reduction: N-(amino-phenyl)-l-prolinol.
Substitution: Various substituted phenyl-l-prolinol derivatives depending on the nucleophile used.
Oxidation: Nitroso derivatives or other oxidized forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: (S)-(1-(4-Nitrophenyl)pyrrolidin-2-yl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. The nitro group can be used as a reporter in various assays to study enzyme activity and protein interactions.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. For example, the reduction product, N-(amino-phenyl)-l-prolinol, may have applications in drug development due to its structural similarity to certain pharmacologically active compounds.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-(1-(4-Nitrophenyl)pyrrolidin-2-yl)methanol largely depends on the specific application and the chemical environment. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. In substitution reactions, the nitro group acts as an electron-withdrawing group, making the phenyl ring more susceptible to nucleophilic attack.
Molecular Targets and Pathways:
Reduction: The nitro group is the primary target, and the pathway involves hydrogenation steps.
Substitution: The phenyl ring is the target, and the pathway involves nucleophilic attack followed by the displacement of the nitro group.
Comparación Con Compuestos Similares
N-(amino-phenyl)-l-prolinol: The reduced form of (S)-(1-(4-Nitrophenyl)pyrrolidin-2-yl)methanol.
N-(nitro-phenyl)-l-alaninol: A similar compound with an alaninol moiety instead of prolinol.
N-(nitro-phenyl)-l-serinol: Another similar compound with a serinol moiety.
Uniqueness: this compound is unique due to the presence of both a nitro group and a prolinol moiety. This combination imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, the prolinol moiety may offer additional steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
Propiedades
IUPAC Name |
[(2S)-1-(2-nitrophenyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-8-9-4-3-7-12(9)10-5-1-2-6-11(10)13(15)16/h1-2,5-6,9,14H,3-4,7-8H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNCWJIGCWRBQG-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=CC=CC=C2[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5Z,7R,9S,11Z,13S,16R,17S,18S,19S)-19-benzyl-7-hydroxy-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-5,11-diene-3,8,21-trione](/img/structure/B8083418.png)

![methyl (4R,5S)-5-[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-hydroxymethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B8083446.png)
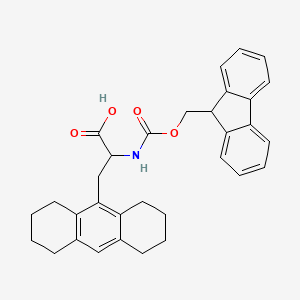
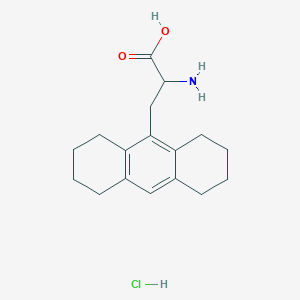
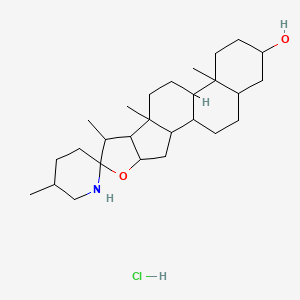
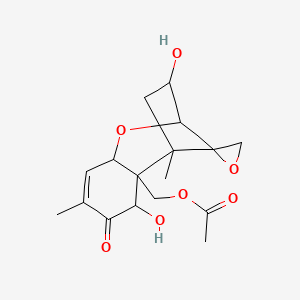
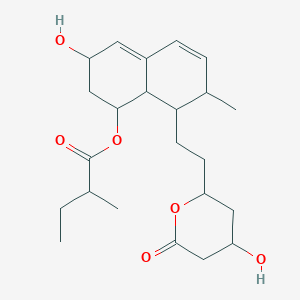

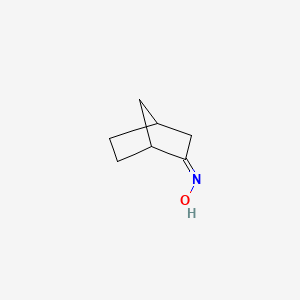
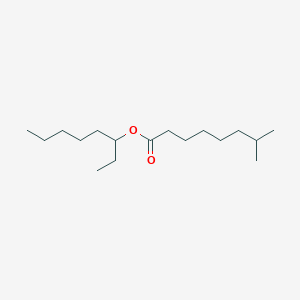
![(E)-N-[2-[[(E)-octadec-9-enoyl]amino]ethyl]octadec-9-enamide](/img/structure/B8083526.png)
![sodium;1-[4-(2,5-dioxopyrrol-1-yl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B8083537.png)

